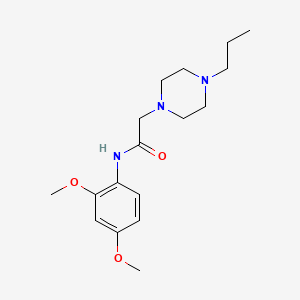
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as propionylpromazine, is a chemical compound with potential applications in scientific research. This compound belongs to the class of phenothiazine derivatives, which are widely used in medicinal chemistry for their antipsychotic, antiemetic, and antihistaminic properties. Propionylpromazine is a relatively new compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The exact mechanism of action of propionylpromazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmitters in the brain. Propionylpromazine acts as an antagonist at dopamine D2 receptors, which are involved in the regulation of mood and behavior. Additionally, the compound has been shown to inhibit the reuptake of serotonin, a neurotransmitter involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
Propionylpromazine has been shown to exhibit a range of biochemical and physiological effects, including sedation, hypotension, and antipsychotic activity. The compound has also been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Propionylpromazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, propionylpromazine has been shown to exhibit a range of pharmacological effects, making it a versatile compound for use in various types of experiments.
However, there are also some limitations to the use of propionylpromazine in laboratory experiments. The compound has been shown to exhibit some toxicity in animal studies, which could limit its use in certain types of experiments. Additionally, the exact mechanism of action of propionylpromazine is not fully understood, which could limit its use in some types of research.
Zukünftige Richtungen
There are several potential future directions for research involving propionylpromazine. One possible direction is the investigation of the compound's potential as a treatment for psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is the investigation of the compound's anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Additionally, further research is needed to fully understand the mechanism of action of propionylpromazine and to identify any potential side effects or toxicity associated with its use. Overall, propionylpromazine is a promising compound with potential applications in a range of scientific research fields.
Synthesemethoden
The synthesis of propionylpromazine involves the reaction of 2,4-dimethoxybenzaldehyde with propylpiperazine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain propionylpromazine. The synthesis of propionylpromazine is a relatively simple process that can be carried out in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
Propionylpromazine has potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. The compound has been shown to exhibit antipsychotic properties, making it a potential candidate for the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, propionylpromazine has been shown to possess anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-6-5-14(22-2)12-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVXXZDAJJESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)
![2-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5300336.png)

![N-cyclopropyl-2-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5300345.png)
![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![1-(4-fluorobenzyl)-5-(2-methyl-2-phenylpropanoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5300353.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)